molecular formula C12H14N2O4 B5008219 ethyl 4-hydroxy-3-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinazolinecarboxylate

ethyl 4-hydroxy-3-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinazolinecarboxylate

Cat. No. B5008219
M. Wt: 250.25 g/mol
InChI Key: JTSCOSPQXISEEQ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinazolinecarboxylate, also known as EMQ, is a synthetic compound with potential therapeutic applications in various fields. EMQ belongs to the quinazoline family of compounds and has a unique molecular structure that makes it an attractive target for scientific research.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinazolinecarboxylate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This activation leads to a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, which are involved in the regulation of oxidative stress.

Advantages and Limitations for Lab Experiments

Ethyl 4-hydroxy-3-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinazolinecarboxylate has several advantages for lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized and purified. This compound is also stable under normal laboratory conditions, which makes it easy to handle. However, this compound has some limitations for lab experiments. This compound is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, this compound has low bioavailability, which means that it may not be effective in vivo.

Future Directions

There are several future directions for research on ethyl 4-hydroxy-3-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinazolinecarboxylate. One direction is to investigate the potential of this compound as a therapeutic agent for cancer, inflammation, and neurological disorders in vivo. Another direction is to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Additionally, it would be interesting to investigate the potential of this compound as a lead compound for the development of new drugs. Finally, it would be interesting to investigate the potential of this compound as a research tool for the study of DNA replication and repair, inflammation, and oxidative stress.

Synthesis Methods

Ethyl 4-hydroxy-3-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinazolinecarboxylate can be synthesized using a multi-step reaction process starting from 2-amino-4,5-dimethoxybenzoic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The acid chloride is then reacted with ethyl 3-oxobutanoate in the presence of triethylamine to form the corresponding ester. The ester is then reacted with 2-amino-3-methylpyridine in the presence of acetic anhydride to form the quinazoline ring. Finally, the 4-hydroxy group is introduced using sodium hydroxide and hydrogen peroxide.

Scientific Research Applications

Ethyl 4-hydroxy-3-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinazolinecarboxylate has potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

ethyl 4-hydroxy-3-methyl-2-oxo-1H-quinazoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-3-18-10(15)12(17)8-6-4-5-7-9(8)13-11(16)14(12)2/h4-7,17H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSCOSPQXISEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C2=CC=CC=C2NC(=O)N1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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